(5Z)-5-(4-chlorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the compound can occur at the triazole ring, potentially yielding dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo-thiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate specific biological pathways suggests that it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
What sets (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole core, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical activities.
Properties
Molecular Formula |
C15H8ClN3O2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)8-12-14(20)19-15(22-12)17-13(18-19)11-2-1-7-21-11/h1-8H/b12-8- |
InChI Key |
ASOXLJXBYHFSMG-WQLSENKSSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=N2 |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2 |
Origin of Product |
United States |
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